α-(氯甲基)-2-羟甲基-5-硝基咪唑-1-乙醇

描述

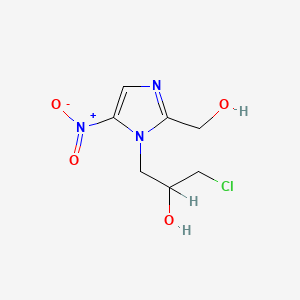

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is a complex organic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiparasitic properties

科学研究应用

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antiparasitic properties.

Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

Industry: Utilized in the development of new materials and chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable imidazole derivative, followed by nitration and subsequent hydroxymethylation. The reaction conditions often require the use of chlorinating agents such as N-chlorosuccinimide (NCS) and nitrating agents like nitric acid under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .

化学反应分析

Types of Reactions

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Alpha-(Carboxymethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol.

Reduction: Alpha-(Chloromethyl)-2-hydroxymethyl-5-aminoimidazole-1-ethanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

作用机制

The mechanism of action of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol involves the interaction of its nitro group with cellular components. In biological systems, the nitro group can be reduced to reactive intermediates that cause damage to DNA and other critical biomolecules, leading to the death of microbial cells. This compound targets specific enzymes and pathways involved in the replication and repair of DNA, making it effective against certain pathogens .

相似化合物的比较

Similar Compounds

Metronidazole: Another nitroimidazole with similar antimicrobial properties.

Tinidazole: Known for its use in treating protozoal infections.

Secnidazole: Used for its longer half-life and effectiveness against anaerobic bacteria.

Uniqueness

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other nitroimidazoles .

生物活性

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol, also known as Ornidazole-hydroxy, is a nitroimidazole derivative with significant biological activity. This compound is primarily noted for its potential in treating various protozoan infections and has been explored for its mechanisms of action, efficacy, and safety profiles. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 235.62 g/mol

- CAS Number : 62580-79-4

Nitroimidazole compounds, including alpha-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol, exert their biological effects through the reduction of their nitro group, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in the disruption of DNA synthesis and function in target organisms. The primary mechanism involves:

- Reduction by Nitro-reductases : This process generates free radicals that damage DNA and cellular components.

- Covalent Binding : The reactive metabolites bind to nucleic acids and proteins, leading to cell death in protozoan pathogens .

Antimicrobial Efficacy

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has been shown to possess potent antimicrobial properties against various protozoan pathogens. Studies have demonstrated its effectiveness against:

- Trichomonas vaginalis : Exhibiting significant inhibitory concentrations (IC) comparable to established treatments like metronidazole.

- Leishmania spp. : The compound has shown promising results in reducing the growth of Leishmania promastigotes and intracellular amastigotes, indicating its potential for treating leishmaniasis .

Comparative Efficacy Table

| Pathogen | Compound | IC (µM) | Reference |

|---|---|---|---|

| Trichomonas vaginalis | Ornidazole-hydroxy | < 10 | |

| Leishmania braziliensis | Ornidazole-hydroxy | 15 | |

| Leishmania mexicana | Ornidazole-hydroxy | 20 |

Case Studies

- Trichomoniasis Treatment : A clinical study evaluated the efficacy of alpha-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol in treating trichomoniasis. Patients exhibited a significant reduction in symptoms and pathogen load post-treatment, with minimal side effects reported compared to traditional therapies .

- Leishmaniasis Trials : In preclinical trials involving murine models infected with Leishmania spp., treatment with the compound resulted in a notable decrease in parasite load within the liver and spleen, suggesting effective systemic absorption and action against visceral leishmaniasis .

Safety Profile

Preliminary studies indicate that alpha-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has a favorable safety profile compared to other nitroimidazoles. Toxicological assessments revealed lower central nervous system (CNS) side effects at therapeutic doses compared to metronidazole, making it a potentially safer alternative for patients .

属性

IUPAC Name |

1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O4/c8-1-5(13)3-10-6(4-12)9-2-7(10)11(14)15/h2,5,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPDFZLULOWRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978157 | |

| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62580-79-4 | |

| Record name | alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。